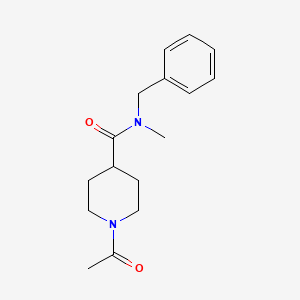![molecular formula C15H17N3O B4773563 1-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4773563.png)
1-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one
Vue d'ensemble
Description
1-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one, also known as BM212, is a small molecule that has been studied for its potential therapeutic applications. It belongs to the class of benzimidazole compounds and has shown promising results in various scientific research studies.
Applications De Recherche Scientifique
1-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial activity against various bacteria, fungi, and viruses. It has also been studied for its anti-inflammatory, anti-tumor, and anti-malarial properties. 1-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to be effective against Plasmodium falciparum, the parasite responsible for malaria.
Mécanisme D'action
The mechanism of action of 1-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is not fully understood. However, it has been proposed that it may act by inhibiting the synthesis of DNA and RNA, disrupting the electron transport chain, and inducing oxidative stress in cells. 1-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one has also been shown to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, a component of fungal cell membranes.
Biochemical and Physiological Effects
1-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation. Additionally, 1-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one has been found to reduce the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
1-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It has also been shown to have low toxicity in vitro. However, 1-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential therapeutic applications in vivo, using animal models of disease. Additionally, it may be useful to develop analogs of 1-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one with improved pharmacokinetic properties and efficacy. Finally, it may be interesting to study the potential synergistic effects of 1-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one with other drugs or compounds.
Propriétés
IUPAC Name |
1-butyl-2-methylpyrimido[1,2-a]benzimidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-3-4-9-17-11(2)10-14(19)18-13-8-6-5-7-12(13)16-15(17)18/h5-8,10H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUFBJZMDSTYFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC(=O)N2C1=NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-({[(3-acetylphenyl)amino]carbonothioyl}amino)-4,5-dimethoxybenzoate](/img/structure/B4773491.png)
![1,7-dimethyl-8-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4773501.png)

![N-(4-chloro-3-{[(4-isopropylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B4773512.png)
![3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4773531.png)

![methyl 3-{[(4-allyl-1-piperazinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4773553.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B4773555.png)

![3-({[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4773580.png)


![1-ethyl-3,4,9-trimethyl-7-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4773589.png)